N-(2-(1H-pyrazol-1-yl)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide
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Overview
Description
N-(2-(1H-pyrazol-1-yl)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide is a complex organic compound that features a combination of pyrazole, benzothiazole, and benzodioxole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(1H-pyrazol-1-yl)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the pyrazole moiety: This can be achieved by reacting hydrazine with an α,β-unsaturated carbonyl compound under acidic conditions.
Synthesis of the benzothiazole ring: This involves the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative, often under reflux conditions.
Coupling of the benzodioxole ring: The benzodioxole ring can be synthesized via the cyclization of catechol with a dihalogenated compound.
Final coupling reaction: The pyrazole, benzothiazole, and benzodioxole intermediates are then coupled using a carboxamide linkage, typically facilitated by a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
N-(2-(1H-pyrazol-1-yl)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts like palladium on carbon or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the benzothiazole and benzodioxole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or substituted benzothiazole and benzodioxole compounds.
Scientific Research Applications
N-(2-(1H-pyrazol-1-yl)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide has several applications in scientific research:
Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs targeting specific enzymes or receptors.
Biological Studies: Investigation of its interactions with biological macromolecules such as proteins and nucleic acids.
Materials Science: Use in the development of organic semiconductors or as a building block for complex molecular architectures.
Mechanism of Action
The mechanism of action of N-(2-(1H-pyrazol-1-yl)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or ion channels, where the compound may act as an inhibitor or activator. The exact pathways involved would depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
N-(2-(1H-pyrazol-1-yl)ethyl)-N-(benzothiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide: Lacks the fluorine atom, which may affect its binding affinity and specificity.
N-(2-(1H-pyrazol-1-yl)ethyl)-N-(6-chlorobenzo[d]thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide: Contains a chlorine atom instead of fluorine, potentially altering its electronic properties and reactivity.
Uniqueness
The presence of the fluorine atom in N-(2-(1H-pyrazol-1-yl)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide can significantly influence its chemical and biological properties. Fluorine atoms can enhance the metabolic stability of the compound, improve its binding affinity to biological targets, and alter its electronic characteristics, making it a unique and valuable compound for various applications.
Properties
IUPAC Name |
N-(6-fluoro-1,3-benzothiazol-2-yl)-N-(2-pyrazol-1-ylethyl)-1,3-benzodioxole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15FN4O3S/c21-14-3-4-15-18(11-14)29-20(23-15)25(9-8-24-7-1-6-22-24)19(26)13-2-5-16-17(10-13)28-12-27-16/h1-7,10-11H,8-9,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BORTVVPIUQMEII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)N(CCN3C=CC=N3)C4=NC5=C(S4)C=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15FN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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